molecular formula C11H19ClN4O5 B14405993 4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate CAS No. 87989-00-2

4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate

Cat. No.: B14405993
CAS No.: 87989-00-2
M. Wt: 322.74 g/mol
InChI Key: CTDBXTXCFUGVMB-UHFFFAOYSA-M
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Description

4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate is a unique chemical compound known for its distinctive structure and reactivity. This compound features an azido group, two tert-butyl groups, and an oxazolium ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate typically involves the reaction of 2,5-di-tert-butyl-1,2-oxazole with azidating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The perchlorate salt is then formed by treating the azido-oxazolium compound with perchloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxazolium compounds.

Scientific Research Applications

4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of azido group reactivity in biological systems.

    Medicine: Investigated for potential use in drug development due to its unique reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate involves the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to amines or oxidation to nitro compounds, which can interact with molecular targets and pathways in different applications.

Comparison with Similar Compounds

Similar Compounds

    2,5-di-tert-Butyl-1,4-benzoquinone: Similar in having tert-butyl groups but differs in the core structure.

    2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Shares tert-butyl groups but has a different functional group and core structure.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains tert-butyl groups and a nitrogen-containing ring but differs in overall structure.

Uniqueness

4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate is unique due to its combination of an azido group, tert-butyl groups, and an oxazolium ring. This unique structure imparts distinctive reactivity and properties, making it valuable for various specialized applications.

Properties

CAS No.

87989-00-2

Molecular Formula

C11H19ClN4O5

Molecular Weight

322.74 g/mol

IUPAC Name

4-azido-2,5-ditert-butyl-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C11H19N4O.ClHO4/c1-10(2,3)9-8(13-14-12)7-15(16-9)11(4,5)6;2-1(3,4)5/h7H,1-6H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

CTDBXTXCFUGVMB-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=C(C=[N+](O1)C(C)(C)C)N=[N+]=[N-].[O-]Cl(=O)(=O)=O

Origin of Product

United States

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